![molecular formula C31H36N6O7S B2491490 N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 896682-31-8](/img/structure/B2491490.png)
N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide" is a structurally complex molecule, likely related to quinazoline derivatives, which are of interest due to their potential pharmacological activities. Similar compounds have been synthesized and studied for various bioactivities, including cardiotonic agents and antimicrobial properties (Nomoto et al., 1991), (Rajanarendar et al., 2010).
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves multi-step synthetic routes that leverage the reactivity of intermediate compounds to construct the complex quinazoline core. For example, Nomoto et al. synthesized a series of piperidine derivatives with varying heterocyclic rings, demonstrating the versatility of synthetic strategies in creating quinazoline-related structures (Nomoto et al., 1991).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives and related compounds often features a bicyclic core with nitrogen atoms at specific positions, which significantly influences their chemical reactivity and physical properties. The electronic structure and conformational preferences can be analyzed using spectroscopic methods and computational chemistry to understand their biological activities (Phillips & Castle, 1980).
Chemical Reactions and Properties
Quinazoline derivatives undergo a variety of chemical reactions, reflecting their rich chemistry and utility in synthetic organic chemistry. These reactions include nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the substituents present on the quinazoline core and the reaction conditions employed. The functional groups attached to the quinazoline core, such as thioether or amide, further diversify the chemical transformations possible (Chern et al., 1988).
Physical Properties Analysis
The physical properties of quinazoline derivatives, including solubility, melting point, and crystal structure, can be influenced by the nature of the substituents attached to the core structure. These properties are crucial for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems (Cruz et al., 2006).
Chemical Properties Analysis
The chemical properties of such compounds, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under physiological conditions, are essential for their biological activity and pharmacokinetics. Studies on related compounds provide insights into how structural modifications can alter these properties to optimize biological activity and reduce toxicity (Mulakayala et al., 2012).
科学的研究の応用
Synthesis and Structural Studies
- Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of complex quinazolinones and related structures, highlighting the versatility of these compounds in forming a wide variety of heterocyclic compounds. Such studies often explore novel synthetic routes or the reactivity of different functional groups within these molecules, contributing to advancements in medicinal chemistry and drug design (Phillips & Castle, 1980).
Biological and Pharmacological Applications
Cardiotonic Activity : Certain derivatives of quinazolinones have been synthesized and evaluated for their cardiotonic activity, demonstrating the potential therapeutic applications of these compounds in treating cardiovascular diseases (Nomoto et al., 1991).
Antimicrobial Activity : Some studies have focused on the synthesis of novel heterocyclic compounds with potential antimicrobial activity. These include investigations into compounds that exhibit significant inhibition against a range of bacteria and fungi, underscoring the potential of such molecules in addressing antibiotic resistance (Abu‐Hashem, 2018).
Antitumor Evaluation : The antitumor potential of certain quinazolinone derivatives has also been explored, with some compounds showing promising results in inhibiting the growth of tumor cells. These findings are crucial for the development of new chemotherapeutic agents (El-Naggar et al., 2018).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N6O7S/c1-19-13-27(36-35-19)34-29(39)17-45-31-33-22-16-26-25(43-18-44-26)15-21(22)30(40)37(31)12-6-4-5-7-28(38)32-11-10-20-8-9-23(41-2)24(14-20)42-3/h8-9,13-16H,4-7,10-12,17-18H2,1-3H3,(H,32,38)(H2,34,35,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYJDQNXVNGCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N6O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

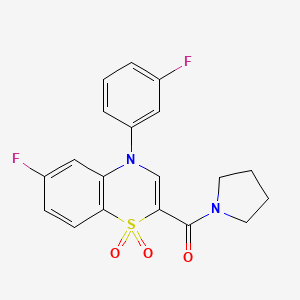
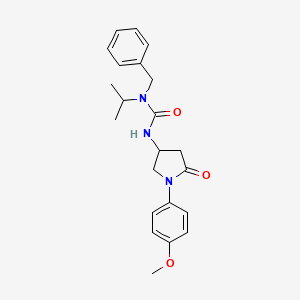
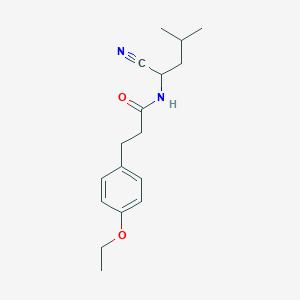
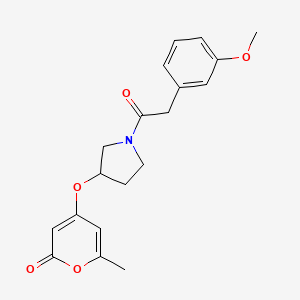
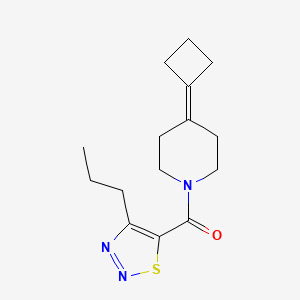
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)
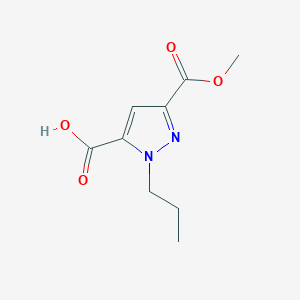
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)
![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)
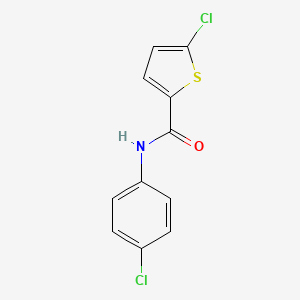
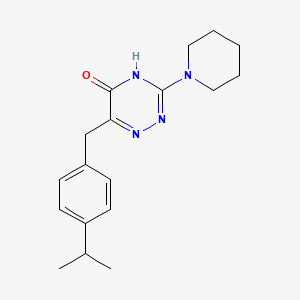
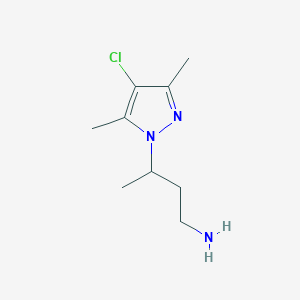
![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)